N-[4-(dimethylamino)butan-2-yl]oxetan-3-amine
Description
N-[4-(dimethylamino)butan-2-yl]oxetan-3-amine is a heterocyclic compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a dimethylamino group attached to a butyl chain. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-3-N-(oxetan-3-yl)butane-1,3-diamine |
InChI |
InChI=1S/C9H20N2O/c1-8(4-5-11(2)3)10-9-6-12-7-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
WJVAXMJUNORXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)C)NC1COC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)butan-2-yl]oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable precursor containing both an amino group and a hydroxyl group. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)butan-2-yl]oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(dimethylamino)butan-2-yl]oxetan-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)butan-2-yl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminopropylamine: Similar in structure but lacks the oxetane ring.
N,N-Dimethylaminoethylamine: Another related compound without the oxetane ring.
Oxetan-3-amine: Contains the oxetane ring but lacks the dimethylamino group.
Uniqueness
N-[4-(dimethylamino)butan-2-yl]oxetan-3-amine is unique due to the presence of both the oxetane ring and the dimethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
